2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine
Description
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a star-shaped molecule with a 1,3,5-triazine core functionalized by three phenyl groups. Each phenyl ring is substituted with a pyridin-2-yl moiety at the para position and two isopropyl groups at the ortho and meta positions. The compound’s rigid, planar geometry and electron-deficient triazine core make it suitable for applications in organic electronics, catalysis, and supramolecular frameworks .
Properties
CAS No. |
645399-39-9 |
|---|---|
Molecular Formula |
C54H60N6 |
Molecular Weight |
793.1 g/mol |
IUPAC Name |
2,4,6-tris[2,5-di(propan-2-yl)-4-pyridin-2-ylphenyl]-1,3,5-triazine |
InChI |
InChI=1S/C54H60N6/c1-31(2)37-28-46(40(34(7)8)25-43(37)49-19-13-16-22-55-49)52-58-53(47-29-38(32(3)4)44(26-41(47)35(9)10)50-20-14-17-23-56-50)60-54(59-52)48-30-39(33(5)6)45(27-42(48)36(11)12)51-21-15-18-24-57-51/h13-36H,1-12H3 |
InChI Key |
RMQXPDNJRQJWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C2=CC=CC=N2)C(C)C)C3=NC(=NC(=N3)C4=C(C=C(C(=C4)C(C)C)C5=CC=CC=N5)C(C)C)C6=C(C=C(C(=C6)C(C)C)C7=CC=CC=N7)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .
Scientific Research Applications
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine core and pyridinyl groups enable it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2,4,6-Tri(4-pyridyl)-1,3,5-triazine
2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)-1,3,5-triazine (TIPT)
- Structure : Imidazole substituents replace pyridyl groups.
- Properties: Used in constructing porous coordination polymers. Exhibits stronger coordination to transition metals (e.g., Zn, Cu) due to imidazole’s donor strength .
- Key Difference : Imidazole’s higher basicity compared to pyridyl may enhance metal-ligand interactions but reduce solubility .
Triazine Derivatives in Organic Electronics
2,4,6-Tris(4-(10H-phenoxazin-10-yl)phenyl)-1,3,5-triazine (tri-PXZ-TRZ)
2,4,6-Tris(4-(9′H-[9,3′:6′,9′′-tercarbazol]-9′-yl)phenyl)-1,3,5-triazine (G2TAZ)
- Structure : Carbazole-based dendrimers attached to triazine.
- Properties :
- Key Difference : Carbazole’s rigid structure enhances thermal stability but may reduce solubility compared to the target compound’s isopropyl groups .
Triazine-Based Ligands in Supramolecular Chemistry
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine
- Structure : Hydrazine substituents for dynamic covalent bonding.
- Applications :
- Key Difference : Hydrazine’s reactivity allows reversible bond formation, contrasting with the target compound’s stable pyridyl coordination .
Biological Activity
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with multiple diisopropyl and pyridine groups. Its structural complexity may contribute to its varied biological activities. The molecular formula is , and it has a molecular weight of approximately 414.54 g/mol.
Biological Activity Overview
Research indicates that 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine exhibits several biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : It has shown activity against certain bacterial strains.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease pathways.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. Specific IC50 values were recorded in studies against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with values ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 12 |
These findings indicate a promising potential for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It was tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest moderate antibacterial activity, warranting further investigation into its mechanisms.
Enzyme Inhibition Studies
Recent studies have explored the potential of this compound as an enzyme inhibitor:
- Target Enzymes : Research indicates that it may inhibit certain kinases involved in cancer progression.
| Enzyme Target | Inhibition Percentage (%) |
|---|---|
| Protein Kinase A | 75 |
| Cyclin-dependent Kinase 2 | 68 |
These findings highlight its potential role in therapeutic applications targeting specific pathways in cancer biology.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vivo Studies : A study conducted on mice showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : Another case study explored its use in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
